![molecular formula C17H27NO3 B009310 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate CAS No. 101932-09-6](/img/structure/B9310.png)
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate, also known as CP-544326, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the alpha7 nicotinic acetylcholine receptor (nAChR) and has been shown to have various biochemical and physiological effects.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
Mecanismo De Acción
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate involves its binding to the alpha7 nAChR and activation of the receptor. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of the alpha7 nAChR has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.
Efectos Bioquímicos Y Fisiológicos
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have various biochemical and physiological effects. It has been reported to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the brain and improve synaptic plasticity. In addition, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate in lab experiments is its high affinity and selectivity for the alpha7 nAChR. This allows for specific targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the downstream signaling pathways activated by 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
Métodos De Síntesis
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate can be synthesized using a multi-step process. The first step involves the synthesis of the key intermediate, 1-azabicyclo[2.2.2]octan-3-ol, which can be obtained by the reduction of 1-azabicyclo[2.2.2]octane-3,7-dione. The second step involves the conversion of 1-azabicyclo[2.2.2]octan-3-ol to the corresponding chloride, which is then reacted with (E)-2-cyclopentyl-2-hydroxypent-3-enoic acid to obtain 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. This synthesis method has been reported in several scientific publications and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The alpha7 nAChR has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. Therefore, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been investigated as a potential treatment for these disorders.
Propiedades
Número CAS |
101932-09-6 |
|---|---|
Nombre del producto |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
Fórmula molecular |
C17H27NO3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
InChI |
InChI=1S/C17H27NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h2,9,13-15,20H,3-8,10-12H2,1H3/b9-2+ |
Clave InChI |
KFIKGORTYFCONO-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/C(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canónico |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Sinónimos |
1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



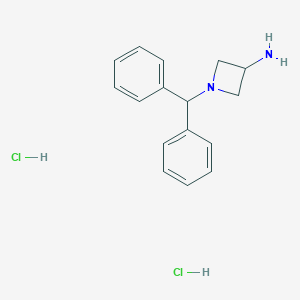
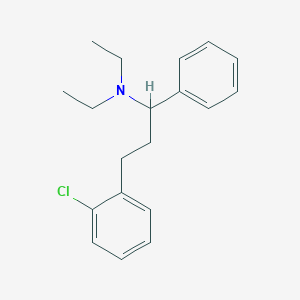
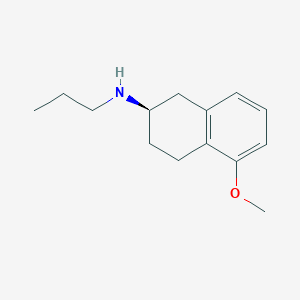
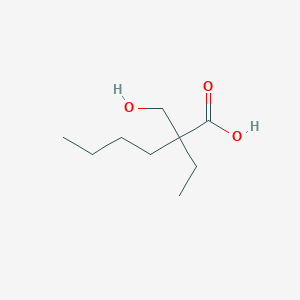
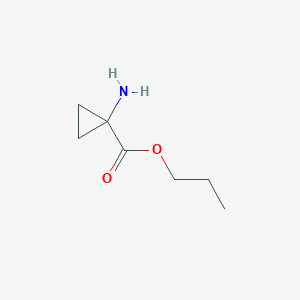
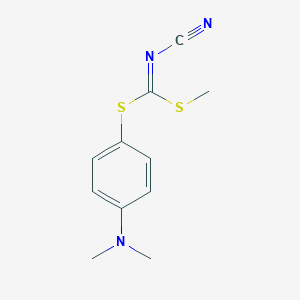
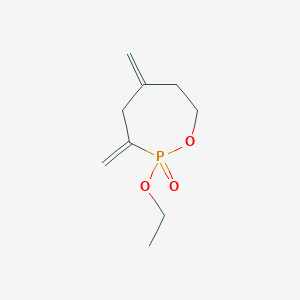
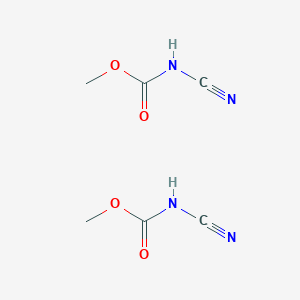
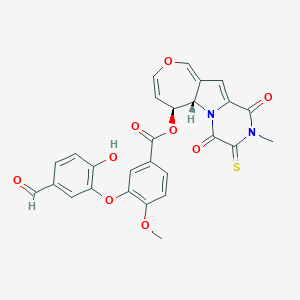
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
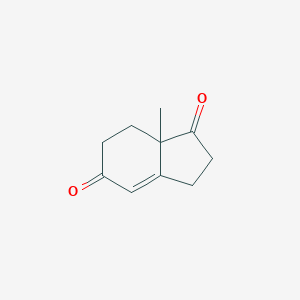
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)